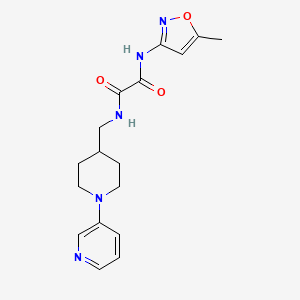
N1-(5-methylisoxazol-3-yl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(5-methylisoxazol-3-yl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide, also known as MIPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MIPO is a synthetic compound that belongs to the class of oxalamide derivatives, which are known for their diverse biological activities.
科学的研究の応用
CNS Active Compound Development
One of the compound structurally related to N1-(5-methylisoxazol-3-yl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide, identified as 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, was developed as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It was identified through central nervous system multiparameter optimization (CNS MPO) and showed a higher CNS MPO score, different physicochemical properties, potent GlyT1 inhibitory activity, a favorable pharmacokinetics profile, and an increase in cerebrospinal fluid (CSF) concentration of glycine in rats (Yamamoto et al., 2016).
Metal Complex Synthesis and Characterization
Research on metal complexes involving 5-pyridyl substituted N-methyl isoxazolidines, compounds similar to the structure of N1-(5-methylisoxazol-3-yl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide, led to the synthesis and characterization of Pd(II), Pt(II), Zn(II), and Ir(III) complexes. These complexes were characterized by NMR and X-ray crystallography, revealing insights into their structures and ligand coordination patterns (Lysenko et al., 2001).
Molecular Interaction Studies
A structurally related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, was extensively studied for its interaction with the CB1 cannabinoid receptor. The research involved conformational analysis, pharmacophore models, and 3D-quantitative structure-activity relationship (QSAR) models, providing insights into the binding interactions and the potential for antagonist activity based on specific molecular conformations (Shim et al., 2002).
特性
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-12-9-15(21-25-12)20-17(24)16(23)19-10-13-4-7-22(8-5-13)14-3-2-6-18-11-14/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOKWYHXYTYCMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-methylisoxazol-3-yl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(cyclopropylcarbonyl)amino]-N-(2-fluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2632477.png)
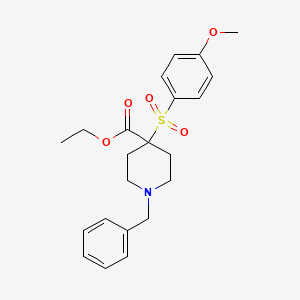
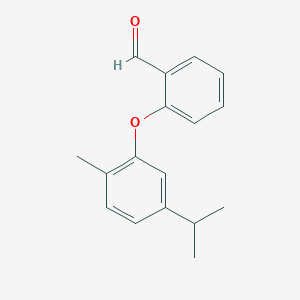
![6-(2-Methoxyphenyl)-2-[1-(1,3,5-trimethylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2632481.png)
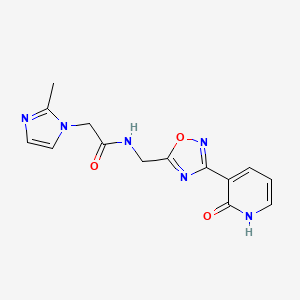

![Methyl 3-[2-(2-thienyl)acetamido]thiophene-2-carboxylate](/img/structure/B2632489.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2632490.png)
![diethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2632492.png)

![1-(2-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2632496.png)
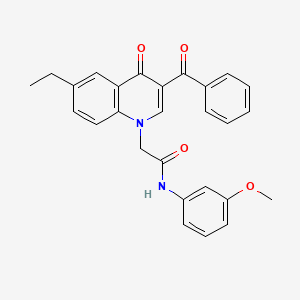
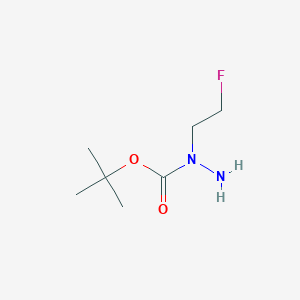
![2-Methyl-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B2632500.png)